molecular formula C16H15F3N6O2S B2775609 N-(1-cyanocyclopentyl)-2-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylacetamide CAS No. 871322-59-7

N-(1-cyanocyclopentyl)-2-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylacetamide

Cat. No.: B2775609
CAS No.: 871322-59-7
M. Wt: 412.39
InChI Key: VBEHIDSUVAXXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopentyl)-2-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C16H15F3N6O2S and its molecular weight is 412.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

ZINC06590655, also known as N-(1-cyanocyclopentyl)-2-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylacetamide, EN300-26688706, or HMS1752I11, is a compound that primarily targets zinc-dependent proteins . These proteins play crucial roles in various biological processes, including protein synthesis, cell division, and immune defense .

Mode of Action

ZINC06590655 interacts with its targets by modulating the activity of zinc-dependent proteins. It achieves this by acting as a zinc ion modulator , controlling intercellular communication and intracellular events that maintain normal physiological processes . This interaction results in changes in the function of these proteins, affecting various cellular processes.

Biochemical Pathways

ZINC06590655 affects several biochemical pathways due to its interaction with zinc-dependent proteins. These proteins are involved in key cell signaling pathways, including those involved in proliferation, apoptosis, and antioxidant defenses . Zinc is also a critical component in the regulation of cellular homeostasis . Therefore, the modulation of zinc-dependent proteins by ZINC06590655 can have significant downstream effects on these pathways.

Pharmacokinetics

It is known that the absorption of zinc, which zinc06590655 modulates, can be influenced by the form in which it is ingested

Result of Action

The molecular and cellular effects of ZINC06590655’s action are primarily due to its modulation of zinc-dependent proteins. This can result in changes in cell cycle progression, immune functions, and other physiological processes . For instance, in cell culture studies, as a result of zinc deficiency, nuclear factor-kappaB (NF-kappaB) activation, phosphorylation of IkappaB, and binding of NF-kappaB to DNA are decreased, resulting in decreased Th(1) cytokine production .

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6O2S/c17-16(18,19)27-12-5-3-11(4-6-12)25-14(22-23-24-25)28-9-13(26)21-15(10-20)7-1-2-8-15/h3-6H,1-2,7-9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEHIDSUVAXXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.